molecular formula C8H14O4 B1295213 2,2,3,3-Tetramethylsuccinic acid CAS No. 630-51-3

2,2,3,3-Tetramethylsuccinic acid

Cat. No.: B1295213
CAS No.: 630-51-3
M. Wt: 174.19 g/mol
InChI Key: CDPPYCZVWYZBJH-UHFFFAOYSA-N
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Description

It is a derivative of succinic acid, where two hydrogen atoms on each of the central carbon atoms are replaced by methyl groups . This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields.

Biochemical Analysis

Biochemical Properties

2,2,3,3-Tetramethylsuccinic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as a substrate for certain enzymes involved in metabolic pathways, leading to the formation of intermediate compounds that participate in further biochemical reactions. The interactions of this compound with these biomolecules are typically characterized by binding to active sites, altering enzyme conformation, and modulating catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of specific genes by interacting with transcription factors or other regulatory proteins. These changes in gene expression can subsequently alter cellular metabolism, impacting processes such as energy production, biosynthesis, and degradation of cellular components .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme kinetics. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo thermal decomposition, forming a heterocyclic anhydride with the release of a water molecule . This degradation process can affect the compound’s activity and its interactions with biomolecules over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At high doses, it can cause toxic or adverse effects, including disruption of cellular processes and damage to tissues. Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, participating in reactions that lead to the formation of intermediate compounds. These intermediates can further enter other metabolic pathways, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by enzymes involved in the tricarboxylic acid cycle, contributing to energy production and biosynthesis of cellular components .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as its interactions with biomolecules may vary depending on its localization .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can participate in metabolic reactions and influence energy production. The localization of this compound can also affect its interactions with other biomolecules, modulating its biochemical properties and cellular effects .

Preparation Methods

2,2,3,3-Tetramethylsuccinic acid can be synthesized through several methods:

Chemical Reactions Analysis

2,2,3,3-Tetramethylsuccinic acid undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,3,3-Tetramethylsuccinic acid has several applications in scientific research:

Comparison with Similar Compounds

2,2,3,3-Tetramethylsuccinic acid can be compared with other dicarboxylic acids like succinic acid, 2-methylsuccinic acid, and 2,2,3,3-tetramethylbutane. Its uniqueness lies in the presence of four methyl groups, which significantly alter its chemical properties and reactivity compared to its analogs .

Similar Compounds

    Succinic Acid: The parent compound with no methyl substitutions.

    2-Methylsuccinic Acid: A derivative with one methyl group.

    2,2,3,3-Tetramethylbutane: A similar compound without the carboxylic acid groups.

Properties

IUPAC Name

2,2,3,3-tetramethylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-7(2,5(9)10)8(3,4)6(11)12/h1-4H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPPYCZVWYZBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212210
Record name Tetramethylbutanedioic acid
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630-51-3
Record name 2,2,3,3-Tetramethylbutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethylsuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinic acid, tetramethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92372
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetramethylbutanedioic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylsuccinic acid
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Record name TETRAMETHYLSUCCINIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 2,2,3,3-Tetramethylsuccinic acid from lithium acylates and 1,2-dibromoalkanes?

A1: The research demonstrates a novel approach to synthesizing this compound through an oxidative coupling reaction. [] This method utilizes readily available starting materials like lithium acylates and 1,2-dibromoalkanes and proceeds under mild reaction conditions. [] The reaction involves the formation of α-carbanions from lithium acylates, which then react with 1,2-dibromoalkanes to yield the desired dicarboxylic acid. [] Interestingly, the study found that the reaction favors oxidative coupling over sequential nucleophilic substitution, showcasing a unique reactivity pattern. []

Q2: How does the structure of the α-carbanion influence the yield of this compound in this reaction?

A2: The study observed that the yield of this compound is significantly influenced by the structure of the α-carbanion. [] Specifically, α-carbanions with the anionoid center at the secondary α-carbon atom, such as the α-carbanion derived from lithium butyrate, resulted in higher yields of the corresponding dicarboxylic acids. [] This suggests that the stability and reactivity of the α-carbanion play a crucial role in dictating the reaction outcome. Further investigation into the mechanistic details could provide valuable insights into optimizing reaction conditions for enhanced yields.

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